Gallium phthalocyanine hydroxide
Description
Overview of Phthalocyanine (B1677752) Macrocycles in Advanced Research
Phthalocyanines are a class of intensely colored, aromatic macrocyclic compounds that are structurally related to porphyrins. nih.gov They consist of four isoindole units linked by nitrogen atoms, creating a highly conjugated 18-π electron system. nih.gov This extensive conjugation is responsible for their strong absorption of light in the visible and near-infrared regions of the electromagnetic spectrum, as well as their remarkable thermal and chemical stability. researchgate.net The central cavity of the phthalocyanine macrocycle can chelate with over 70 different metal ions, leading to a vast family of metallophthalocyanines with diverse and tunable properties. researchgate.net These properties have made phthalocyanines the subject of extensive research for applications in various fields, including as pigments and dyes, catalysts, chemical sensors, and in photodynamic therapy. researchgate.netnih.gov In the realm of materials science, their semiconductor properties have made them key components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). researchgate.netarxiv.org
Distinctive Attributes of Gallium Metallophthalocyanines
Gallium, a Group 13 element, brings its own unique characteristics to the phthalocyanine complex. rsc.orgsquarespace.com As a trivalent metal, gallium can form axially substituted phthalocyanine complexes, where a ligand is attached to the gallium ion perpendicular to the plane of the macrocycle. squarespace.com This axial substitution provides a powerful tool for fine-tuning the electronic and photophysical properties of the molecule. The presence of a permanent dipole moment perpendicular to the macrocycle in these axially substituted gallium phthalocyanines can favorably influence their nonlinear optical absorption properties. rsc.org Furthermore, the reactivity of the bond between gallium and the axial ligand allows for the synthesis of a variety of derivatives with tailored functionalities. squarespace.com This architectural flexibility makes gallium phthalocyanines highly promising materials for applications such as optical limiting, where the transmission of intense light is reduced. rsc.org
Historical Context of Gallium Phthalocyanine Hydroxide (B78521) Research
The exploration of gallium phthalocyanines dates back to the mid-20th century. An early report in 1962 detailed the preparation of chlorogallium phthalocyanine, a key precursor to the hydroxide form. researchgate.net This was achieved by reacting o-cyanobenzamide with gallium chloride. researchgate.net The subsequent hydrolysis of chlorogallium phthalocyanine, for instance by dissolution in concentrated sulfuric acid followed by reprecipitation in aqueous ammonia, yields hydroxygallium phthalocyanine. researchgate.net However, for many years, research into hydroxy metal phthalocyanines remained limited. nih.gov A significant advancement in the field came with the discovery and characterization of specific polymorphs of hydroxygallium phthalocyanine, particularly the highly photosensitive Type V polymorph, which was detailed in patents and research articles in the 1990s. nih.govresearchgate.net This discovery was a turning point, as it highlighted the potential of this specific compound as a high-performance material for electrophotographic applications. nih.gov
Scope and Significance of Gallium Phthalocyanine Hydroxide in Academic Inquiry
The primary driver for academic and industrial interest in this compound is its exceptional performance as a charge generation material in electrophotographic photoreceptors, especially for near-infrared light sources like semiconductor lasers. nih.govdiva-portal.org Much of the research has focused on understanding the relationship between its crystal structure (polymorphism) and its photosensitivity. nih.gov The discovery of the Type V polymorph, with its high and stable photosensitivity, spurred further investigation into synthesis methods to reliably produce this specific crystal form. nih.govresearchgate.net Beyond electrophotography, the unique photophysical properties of gallium phthalocyanines, including their nonlinear optical behavior, have made them a subject of academic inquiry for applications in optical limiting and other photonic devices. rsc.org While the broader class of metallophthalocyanines is extensively studied for its potential in organic electronics, the specific application of this compound in devices like organic thin-film transistors is an area of ongoing interest, building on the foundational knowledge of charge transport in phthalocyanine-based materials. dntb.gov.ua
General Synthesis of Gallium Phthalocyanine Derivatives
The creation of gallium phthalocyanine complexes fundamentally relies on the construction of the phthalocyanine macrocycle around a central gallium ion. This process involves specific precursor chemicals and carefully controlled reaction pathways to ensure the formation of the desired complex.
Precursor Chemistry and Reaction Pathways
The synthesis of metallophthalocyanines, including gallium derivatives, typically starts from substituted or unsubstituted phthalonitriles (1,2-dicyanobenzene). dergipark.org.trresearchgate.net Other common precursors include 1,3-diiminoisoindoline, phthalimide, or phthalic anhydride, which often require a nitrogen source like urea. dergipark.org.trchimia.ch The choice of precursor can influence reaction conditions and yield.
The gallium source is typically a gallium salt, with gallium(III) chloride (GaCl₃) being a common choice. researchgate.net The reaction pathway involves the templated cyclotetramerization of four phthalonitrile (or equivalent precursor) units around the gallium ion. dergipark.org.tr This process is often carried out in a high-boiling point solvent such as n-hexanol, quinoline, or 1-chloronaphthalene to accommodate the high temperatures required, which are often above 180°C. dergipark.org.trresearchgate.netresearchgate.net A non-nucleophilic base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is frequently added to facilitate the reaction. researchgate.netnih.gov
| Precursor Type | Gallium Source | Typical Solvent | Base/Catalyst | Reference |
| Phthalonitrile | Gallium(III) chloride (GaCl₃) | n-hexanol | DBU | researchgate.net |
| Phthalic Anhydride | Gallium(III) chloride (GaCl₃) | Ethylene Glycol | Urea | google.com |
| Substituted Phthalonitriles | Gallium(III) chloride (GaCl₃) | N/A | DBU | nih.gov |
| Phthalonitrile | N/A | Quinoline, 1-chloronaphthalene | Hydroquinone | dergipark.org.tr |
Macrocyclization Reactions
Macrocyclization is the core process in which the precursor molecules arrange and bond to form the 18-π-electron aromatic phthalocyanine ring system. researchgate.net This reaction is a cyclotetramerization, where four isoindole units link together via nitrogen atoms. nih.gov The presence of the gallium metal ion acts as a template, organizing the precursor units around it and promoting the intramolecular cyclization over intermolecular polymerization. acs.org
The mechanism involves the initial reaction of the phthalonitrile precursor, often facilitated by a base, to form a reactive intermediate. researchgate.net Four of these intermediates then coordinate with the gallium ion and subsequently undergo condensation to form the stable macrocyclic structure. researchgate.net Achieving high yields in macrocyclization often requires specific conditions, such as high dilution, to favor the intramolecular reaction pathway and minimize the formation of undesired polymeric byproducts. acs.orgacs.org
Specific Routes to this compound
While general methods produce gallium phthalocyanine derivatives, specific pathways are required to obtain this compound (GaPcOH). These routes typically involve either the modification of a pre-formed halogenated complex or direct synthesis strategies that build the hydroxide functionality during the macrocycle formation.
Hydrolysis of Halogenated Gallium Phthalocyanine Precursors
A common route to this compound involves the synthesis of a halogenated precursor, most notably chloro-gallium phthalocyanine (GaPcCl), followed by a hydrolysis step. GaPcCl is synthesized via the general methods described above, using GaCl₃ as the gallium source, which results in a chlorine atom occupying an axial position on the central gallium ion. rsc.org
The Ga-Cl bond is chemically reactive and can be subjected to hydrolysis to replace the chlorine atom with a hydroxide group (-OH). rsc.org This conversion is typically achieved by treating the GaPcCl with a base in an aqueous or mixed solvent system. However, a significant drawback of this method is the potential for undesirable ring chlorination during the high-temperature synthesis of the GaPcCl precursor, which can introduce detrimental impurities into the final product. google.com
Direct Synthesis Approaches
To circumvent the issues associated with halogenated precursors, direct synthesis methods have been developed. One notable approach involves the in situ formation of an alkoxy-bridged gallium phthalocyanine dimer. google.com In this "one-pot" synthesis, gallium chloride is first converted to a less reactive gallium alkoxide by reacting it with an alkali metal alkoxide. google.com This initial step precipitates the alkali metal chloride, which can be present during the subsequent reaction.
Phthalonitrile and a diol (like ethylene glycol) are then added to the gallium alkoxide mixture. The macrocyclization is performed at elevated temperatures (e.g., 195°C), resulting in the formation of an alkoxy-bridged dimer, such as Ga(Pc)O-CH₂CH₂-O(Pc)Ga. google.com This dimer is then isolated and hydrolyzed to yield the desired hydroxygallium phthalocyanine. This method avoids the use of GaCl₃ at high temperatures during the phthalocyanine synthesis, thereby minimizing ring chlorination. google.com The resulting hydroxygallium phthalocyanine can be further processed to obtain specific polymorphs, such as Type V, which is relevant for photoresponsive applications. google.comgoogle.com
| Synthesis Route | Precursor | Key Intermediate | Advantages | Disadvantages | Reference |
| Hydrolysis | Chloro-gallium phthalocyanine (GaPcCl) | GaPcCl | Utilizes a common, well-established precursor. | Risk of undesirable ring chlorination and impurities. | google.comrsc.org |
| Direct Synthesis | Gallium(III) chloride, Phthalonitrile, Diol | Alkoxy-bridged gallium phthalocyanine dimer | Avoids halogenated intermediates, minimizes impurities. | Involves multiple reaction stages within a one-pot setup. | google.com |
Functionalization Strategies and Peripheral/Axial Modifications
The properties of this compound can be extensively tailored through functionalization. Modifications can be made at two primary locations: the outer edges of the macrocycle (peripheral positions) and directly on the central gallium atom (axial position). mdpi.comnih.gov
Peripheral Modifications: These involve attaching various functional groups to the benzene (B151609) rings of the phthalocyanine structure. Such substitutions can dramatically alter the molecule's solubility, aggregation behavior, and electronic properties. mdpi.com For example, attaching bulky groups like tert-butyl can enhance solubility in organic solvents. rsc.org Introducing charged or polar groups can improve water solubility. acs.org
Axial Modifications: The hydroxide group in GaPcOH is an axial ligand. This ligand can be replaced with other functional groups, a process known as axial modification. The reactivity of the Ga-Cl bond in precursors like GaPcCl allows for the introduction of a wide array of axial substituents, including alkoxides, aryloxides, and other organic moieties. rsc.org These modifications can influence the molecule's electronic structure, photophysical properties, and intermolecular interactions. rsc.orgrsc.org For instance, axial substitution can be used to inhibit the H-aggregation that often quenches the photoactivity of phthalocyanines. rsc.org Both peripheral and axial modifications are key strategies in the molecular engineering of phthalocyanines for specific applications. mdpi.comacs.org
A Comprehensive Analysis of this compound
This article delves into the synthetic methodologies and molecular engineering aspects of this compound, a compound of significant interest in materials science. The focus is strictly on the chemical synthesis, derivatization, and crystallographic control of this molecule.
Structure
2D Structure
Properties
InChI |
InChI=1S/C32H16N8.Ga.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+2; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNUFYJUKHNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18GaN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing both absorption and emission, is a cornerstone for characterizing phthalocyanines. It reveals key information about the molecular orbitals and the influence of the surrounding environment on the chromophore.
The UV-Visible absorption spectrum of gallium phthalocyanine (B1677752) compounds is characterized by two principal absorption regions: the Soret band (or B band) in the near-UV region and the Q-band in the visible region. researchgate.netnih.gov These bands arise from π-π* electronic transitions within the extensive aromatic macrocycle. researchgate.net The Soret band corresponds to a transition from the ground state to the second excited singlet state (S0 → S2), while the Q-band represents the transition from the ground state to the first excited singlet state (S0 → S1). researchgate.net The Q-band's position and intensity are particularly sensitive to the central metal ion, axial ligands, peripheral substituents, and the solvent environment. researchgate.net
UV-Visible Absorption Spectroscopy (Soret and Q-bands)
Analysis of Band Shifts and Intensities in Varied Solvents
The solvent environment can significantly influence the electronic absorption spectrum of gallium phthalocyanine hydroxide (B78521). Changes in solvent polarity can lead to shifts in the positions of the Soret and Q-bands, a phenomenon known as solvatochromism. These shifts are indicative of the differential stabilization of the ground and excited states of the molecule by the solvent.
For instance, studies on peripherally substituted gallium phthalocyanines have demonstrated noticeable shifts in the Q-band maximum in different organic solvents such as toluene, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net In one study, a 2-furylmethoxy substituted gallium phthalocyanine exhibited a Q-band maximum at 698 nm in THF. dergipark.org.trresearchgate.net The intensity of these bands can also be affected by the solvent, which can provide insights into the specific interactions between the phthalocyanine and solvent molecules.
Spectroscopic Signatures of Aggregation Phenomena
Phthalocyanines, including gallium phthalocyanine hydroxide, have a strong tendency to aggregate in solution, particularly in aqueous environments. researchgate.netnih.gov This aggregation is primarily driven by van der Waals forces and π-π stacking interactions between the planar macrocycles. researchgate.net Aggregation profoundly alters the electronic absorption spectrum.
The formation of aggregates typically leads to a broadening and either a blue-shift (hypsochromic shift) for H-aggregates (face-to-face stacking) or a red-shift (bathochromic shift) for J-aggregates (edge-to-edge arrangement) of the Q-band. nih.gov Often, a decrease in the intensity of the monomeric Q-band is observed, accompanied by the appearance of a new, broader band corresponding to the aggregate. nih.govresearchgate.net The extent of aggregation is dependent on concentration, solvent, temperature, and the nature of the peripheral substituents. For example, increasing the concentration of gallium (III) phthalocyanines in DMSO leads to a decrease in the Q-band intensity and the appearance of a blue-shifted shoulder, which is a characteristic sign of H-aggregation. researchgate.net The prevention of this aggregation is crucial for applications that rely on the properties of the monomeric species. nih.gov
Fluorescence spectroscopy provides valuable information about the de-excitation pathways of the first excited singlet state (S1) and is highly sensitive to the molecular environment.
Fluorescence Spectroscopy
Emission Maxima and Quantum Yield Determination
Upon excitation into the absorption bands, this compound can relax to the ground state via the emission of a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the Q-band absorption. The position of the emission maximum is an important characteristic. For a 2-furylmethoxy-substituted gallium phthalocyanine in THF, the fluorescence emission maximum was observed at 711 nm. dergipark.org.trresearchgate.net
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. dergipark.org.tr It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The presence of a heavy atom like gallium can lead to a lower fluorescence quantum yield compared to metal-free phthalocyanines due to the "heavy atom effect," which promotes intersystem crossing to the triplet state and quenches fluorescence. dergipark.org.tr For a peripherally tetra-substituted gallium phthalocyanine in THF, a fluorescence quantum yield of 0.16 was reported, which was lower than that of the corresponding metal-free analogue (0.20) and an unsubstituted zinc phthalocyanine standard (0.28). dergipark.org.trresearchgate.net
Interactive Data Table: Spectroscopic Properties of a Substituted Gallium Phthalocyanine in THF
| Parameter | Value | Reference |
|---|---|---|
| Q-band λmax (nm) | 698 | dergipark.org.trresearchgate.net |
| Emission λmax (nm) | 711 | dergipark.org.trresearchgate.net |
Time-Resolved Fluorescence Studies
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a short pulse of excitation. This provides the fluorescence lifetime (τF), which is the average time the molecule spends in the excited singlet state before returning to the ground state. This technique is powerful for probing the excited-state dynamics and interactions of the fluorophore with its environment.
Studies on similar metallophthalocyanines, such as disulphonated aluminum phthalocyanine, have shown that fluorescence decay can be complex and often requires fitting to multiple exponential components, indicating the presence of different species or environments. nih.gov For instance, when bound to human serum albumin, two distinct fluorescence lifetimes were resolved. nih.gov In cellular environments, multiple lifetime components are also observed, which can be attributed to the distribution of the phthalocyanine in different intracellular locations. nih.gov While specific data for this compound is limited in the provided context, the principles from related compounds suggest that time-resolved fluorescence would be a valuable tool for understanding its behavior in complex systems. The fluorescence lifetime is also known to decrease in highly concentrated solutions due to self-quenching mechanisms. mdpi.com
Excited State Absorption and Transient Spectroscopy
The study of the excited state dynamics of this compound is critical for understanding its behavior in photo-induced processes. Transient absorption spectroscopy is a powerful tool for probing the transient intermediates that form upon photoexcitation.
Research on metallophthalocyanines (MPcs) has shown that the large conjugated system and the d-orbitals of the central metal are readily influenced by light, leading to changes in photophysical and photochemical properties. nih.gov When MPcs are photo-excited, transient intermediates with relatively short lifetimes are produced. nih.gov The transient absorption spectra of these intermediates provide valuable information about their electronic structure.
For instance, in studies of related metallophthalocyanines, positive absorption bands in the Q-band region of the transient spectra have been attributed to d-π* electron transitions in the transient intermediates. nih.gov The ground state bleaching peaks in the transient spectra correspond to the steady-state absorption peaks. nih.gov The dynamics of these spectral features, including their rise and decay times, offer insights into the lifetimes of the excited states. The presence of an axial substituent, such as the hydroxide group in GaPc(OH), can influence the nonlinear optical absorption due to the presence of a dipole moment perpendicular to the macrocycle. rsc.org The investigation of axially modified gallium phthalocyanines has revealed that such modifications can significantly affect the material's saturation energy density. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecular vibrations within this compound, allowing for the identification of functional groups and the characterization of bonding.
Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound. The IR spectrum is expected to exhibit vibrations associated with the phthalocyanine macrocycle and the gallium-hydroxide bond.
The introduction of a gallium phthalocyanine complex into a matrix, such as silica (B1680970) gel, has been shown to cause no significant changes to the IR spectrum of the matrix, indicating that the fundamental structure of the phthalocyanine is retained. nih.gov For gallium-containing compounds with hydroxyl groups, specific vibrational modes can be assigned. For example, in gallium oxyhydroxide (α-GaO(OH)), bands around 952 cm⁻¹ and 1026 cm⁻¹ are attributed to Ga-OH deformation modes. nih.gov Furthermore, Ga-O stretching vibrations are observed in the 620-725 cm⁻¹ region. nih.gov The -OH stretching vibrations in such compounds appear at higher frequencies. nih.gov Theoretical calculations using density functional theory (DFT) have been employed to interpret the IR spectra of phthalocyanine and its derivatives, providing a detailed assignment of the observed vibrational bands. ejournal.by
Table 1: Characteristic Infrared (IR) Vibrational Modes for Gallium Hydroxide and Related Compounds
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Ga-OH deformation | ~952, ~1026 | nih.gov |
| Ga-O stretching | 620-725 | nih.gov |
Note: This table is based on data for gallium oxyhydroxide and provides an expected range for the corresponding vibrations in this compound.
Raman spectroscopy offers complementary information to IR spectroscopy, particularly for vibrations that result in a change in polarizability. It is an effective method for determining the molecular structure and orientation of phthalocyanine molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of specific nuclei, providing detailed structural information about this compound in solution.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The spectrum is expected to show signals corresponding to the aromatic protons of the phthalocyanine macrocycle and the proton of the hydroxide ligand.
In related phthalocyanine complexes, the aromatic protons of the phthalocyanine ring typically appear in the downfield region of the spectrum, often between 7.0 and 9.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the aggregation state of the molecule in solution. For substituted phthalocyanines, the signals for the peripheral protons can be complex. researchgate.net The proton of the axial hydroxide ligand is expected to be a distinct singlet, with its chemical shift influenced by factors such as solvent and temperature. In studies of gallium(III) complexes with other ligands, sharp and distinct signals are observed for the complexed molecules in solution, indicating stable species at room temperature. researchgate.net
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) |
| Aromatic Protons (Pc ring) | 7.0 - 9.5 |
| Hydroxide Proton (-OH) | Variable, distinct singlet |
Note: This table is based on general knowledge of phthalocyanine and related metal-complex NMR data.
Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of this compound. The spectrum will display signals for the different carbon atoms in the phthalocyanine macrocycle.
The ¹³C NMR spectrum of a typical metallophthalocyanine shows a set of signals for the aromatic carbons of the phthalocyanine ligand. These signals are generally found in the aromatic region of the spectrum, typically between 120 and 150 ppm. The carbons closer to the nitrogen atoms of the macrocycle and the point of attachment to the central metal ion will have distinct chemical shifts. The symmetry of the molecule will dictate the number of unique carbon signals observed. For gallium(III) complexes with other organic ligands, ¹³C NMR has been used to identify the different carbon environments within the coordinated ligands.
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons (Pc ring) | 120 - 150 |
Note: This table is based on general knowledge of phthalocyanine NMR data.
Solid-State NMR (e.g., CP/MAS NMR)
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atoms in solid materials. For phthalocyanines, SSNMR, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between different polymorphic forms by detecting subtle variations in the chemical shifts of carbon (¹³C) and proton (¹H) nuclei. nih.govresearchgate.net
While detailed SSNMR spectral data for this compound is not as extensively published as for other metal phthalocyanines like copper phthalocyanine, the technique is noted as a key characterization method in studies of HOGaPc and its derivatives. imaging.org For instance, in studies of HOGaPc polymorphism, NMR spectroscopy is used alongside other methods to characterize the final structure. imaging.org The sensitivity of hyperfine shifts to the molecular packing makes SSNMR an invaluable tool for identifying different crystal forms and understanding their electronic structures. researchgate.net In paramagnetic systems, very-fast magic-angle spinning (VFMAS) has proven effective in obtaining high-resolution spectra. nih.govresearchgate.net
Mass Spectrometry (e.g., MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for determining the molecular weight of large, non-volatile molecules like this compound and its derivatives. This method allows for the analysis of intact molecular ions, providing direct confirmation of the compound's identity and purity. nih.gov
MALDI-MS has been effectively used to characterize gallium phthalocyanine dimers, confirming the formation of species such as [tBu4PcGa]2. rsc.org The technique is sensitive enough to provide information on reactants and products, making it a valuable tool for monitoring synthesis reactions, such as halogenation, in real-time. nih.gov Compared to other methods, MALDI-MS offers high sensitivity and provides clear information on chemical species present in a sample. nih.gov
X-ray Diffraction Studies
X-ray diffraction (XRD) is the cornerstone for the structural analysis of crystalline materials like this compound. It allows for the unambiguous identification of crystal phases and the precise determination of atomic arrangements within the crystal lattice. ucsd.edu
Powder X-ray Diffraction (XRD) for Polymorph Identification
Powder X-ray Diffraction (PXRD) is the primary technique for identifying and distinguishing between different polymorphs of a compound. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. researchgate.net
In the study of this compound, PXRD was instrumental in the discovery and characterization of a new, highly photosensitive, and stable polymorph designated as Type V HOGaPc. imaging.org The distinct XRD spectrum of the Type V form differentiates it from other known polymorphs. imaging.org Furthermore, the stability of this crystal form against heat and solvent treatment was confirmed by observing that its XRD pattern remained unchanged after exposure to these conditions. imaging.org
Table 1: Polymorphs of this compound Identified via XRD
| Polymorph | Key XRD Characteristics | Reported Properties | Source |
| Type V HOGaPc | Unique diffraction pattern distinguishing it from other forms. | High photosensitivity, excellent thermal and humidity stability. | imaging.org |
| Type XI HOGaPc | Distinct diffraction pattern with an absorption maximum at 895 nm. | A stable polymorph. | imaging.org |
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and detailed structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal. mdpi.com While a single-crystal structure for HOGaPc itself is not detailed in the provided sources, analysis of closely related gallium phthalocyanine compounds, such as Chloro(phthalocyaninato)gallium(III) (ClGaPc) and µ-Oxobis(phthalocyaninato)gallium(III) (PcGaOGaPc), illustrates the depth of information obtainable. mdpi.com These studies determine the exact geometry of the molecule and how these molecules pack to form the crystal. mdpi.com
For example, SCXRD analysis of PcGaOGaPc and a modification of ClGaPc revealed that both crystallize in the triclinic space group P-1. mdpi.com Such data is foundational for understanding the structure-property relationships that govern the material's performance. mdpi.com
Analysis of Molecular Stacking and Dimer Structures
The arrangement of phthalocyanine molecules relative to each other, known as molecular stacking, is a critical factor influencing their electronic and optical properties. SCXRD is the definitive method for analyzing these stacking arrangements. mdpi.com
In the dimeric structure of PcGaOGaPc, the two phthalocyanine rings are linked via an oxygen atom. mdpi.com The analysis revealed that the two Pc rings are in an eclipsed conformation with a staggering angle of 0°. mdpi.com The distance between the adjacent intermolecular planes in this dimer is 3.47 Å, and the intraplanar spacing is 4.24 Å. mdpi.com This parallel, co-facial arrangement is a common motif in phthalocyanine structures and significantly impacts their properties. mdpi.com Theoretical studies have also investigated the structure of μ-oxo-bridged gallium phthalocyanine dimers. researchgate.net
Gallium Coordination Environment Analysis
SCXRD provides a precise picture of the coordination environment of the central gallium atom. mdpi.com In related gallium phthalocyanine structures, the gallium atom typically exhibits a square pyramidal coordination geometry. mdpi.com The gallium atom is coordinated to the four nitrogen atoms of the isoindole groups, which form the base of the pyramid. mdpi.com
The gallium atom is not perfectly coplanar with the four nitrogen atoms; it is displaced out of the N4 plane. In the case of PcGaOGaPc, the gallium atom lies 0.49 Å above this plane. mdpi.com For ClGaPc, this displacement is approximately 0.44 Å. mdpi.com The fifth coordination site, at the apex of the pyramid, is occupied by the axial ligand, which would be the hydroxide (-OH) group in HOGaPc. The analysis yields precise bond lengths, such as the Ga-O bond of 1.734 Å in the PcGaOGaPc dimer and Ga-Cl bonds of about 2.20 Å in ClGaPc. mdpi.com
Table 2: Selected Structural Data for Gallium Phthalocyanine Derivatives from SCXRD
| Compound | Gallium Displacement from N4 Plane (Å) | Key Axial Bond Length (Å) | Interplanar Distance (Å) | Source |
| PcGaOGaPc | 0.49 | Ga-O: 1.734 | 3.47 | mdpi.com |
| ClGaPc | 0.44 | Ga-Cl: ~2.20 | ~3.4 | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. carleton.edu This method is particularly valuable for characterizing thin films and molecular layers of GaPcOH.
By irradiating the sample with a beam of X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is then calculated, which is characteristic of the element and its oxidation state. For GaPcOH, XPS analysis provides a detailed picture of its surface chemistry. carleton.edu
A typical XPS survey scan of a GaPcOH sample would confirm the presence of gallium (Ga), nitrogen (N), carbon (C), and oxygen (O). High-resolution scans of the specific photoelectron peaks for each element offer more detailed information:
Gallium (Ga): Analysis of the Ga 2p and Ga 3d photoelectron binding energies is crucial for confirming the chemical state of the central metal ion. rsc.org In conjunction with the Ga LMM Auger electron kinetic energy, a modified Auger parameter can be calculated. This parameter is highly sensitive to the chemical environment and can be used to definitively identify gallium in its +3 oxidation state, as expected for GaPcOH. rsc.org
Nitrogen (N): The high-resolution N 1s spectrum can be deconvoluted into multiple components, corresponding to the different nitrogen environments within the phthalocyanine macrocycle: the four inner aza-nitrogens coordinated to the gallium ion and the four outer meso-nitrogens.
Carbon (C): The C 1s spectrum is complex and typically reveals several components. These correspond to the aromatic carbons of the benzene (B151609) rings (C-C, C-H) and the carbons bonded to nitrogen atoms in the pyrrole (B145914) units (C-N).
Oxygen (O): A distinct peak in the O 1s region confirms the presence of the axial hydroxide (-OH) ligand attached to the gallium ion.
The ability of XPS to probe the chemical state makes it an indispensable tool for verifying the integrity of the GaPcOH molecule and studying its interaction with substrates or other chemical species. rsc.org
| Element | Core Level | Expected Binding Energy (eV) | Information Obtained |
|---|---|---|---|
| Gallium (Ga) | Ga 3d | ~19-21 | Confirmation of Ga presence and its chemical state (Ga³⁺). rsc.org |
| Gallium (Ga) | Ga 2p₃/₂ | ~1117-1119 | Provides definitive information on oxidation state and chemical environment. rsc.org |
| Carbon (C) | C 1s | ~284-286 | Distinguishes between aromatic C-C/C-H bonds and C-N bonds within the macrocycle. |
| Nitrogen (N) | N 1s | ~398-401 | Identifies aza-nitrogens coordinated to Ga and meso-nitrogens. |
| Oxygen (O) | O 1s | ~531-533 | Confirms the presence of the axial hydroxide (-OH) ligand. |
Scanning Probe Microscopy for Thin Film and Surface Analysis
Scanning Probe Microscopy (SPM) encompasses a family of techniques that create images of surfaces using a physical probe. ornl.gov These methods are essential for characterizing the nanoscale structure and properties of materials. For GaPcOH, the two most prominent SPM techniques are Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), which provide complementary information about thin-film morphology and molecular self-assembly. ornl.gov
Atomic Force Microscopy (AFM) is a versatile technique that generates high-resolution, three-dimensional images of a sample's surface topography. numberanalytics.com It works by scanning a sharp tip, mounted on a flexible cantilever, across the surface and measuring the forces between the tip and the sample. uwlax.edu AFM is capable of imaging almost any type of surface, including non-conductive materials, at nanometer or even sub-nanometer resolution. numberanalytics.comnanoscopeservices.co.uk
When applied to GaPcOH, AFM is primarily used to characterize the morphology of thin films deposited on various substrates. Key parameters that can be determined from AFM analysis include:
Surface Roughness: Quantifies the vertical variations in the film's topography. Studies on related compounds like Gallium(III) chloride phthalocyanine (GaPcCl) have shown that film roughness can be significant, with values in the range of 74–83 nm. bohrium.com
Grain and Crystal Size: AFM images can reveal the size and shape of crystalline grains or molecular aggregates on the surface. For GaPcCl films, average grain sizes of 86–130 nm have been observed. bohrium.com
Defects and Purity: The technique can identify surface defects, pinholes, or aggregates, providing information on the quality and uniformity of the film.
Recent advancements in high-resolution AFM (HR-AFM) have even made it possible to distinguish individual atoms and their orbital signatures within phthalocyanine molecules, showcasing the technique's powerful analytical capabilities. nih.gov
| Parameter | Typical Value/Observation | Significance | Reference |
|---|---|---|---|
| Average Grain Size | 86 - 130 nm | Indicates the size of molecular aggregates or crystallites in the film. | bohrium.com |
| Surface Roughness (RMS) | 74 - 83 nm | Quantifies the texture and uniformity of the film surface. | bohrium.com |
| Morphology | Amorphous or crystalline (e.g., columnar, needle-like) | Reveals the structural organization of the molecules within the film, which depends on preparation methods. | bohrium.comresearchgate.netrsc.org |
Scanning Tunneling Microscopy (STM) is a surface imaging technique that can achieve true atomic resolution, but it is limited to conductive or semiconductive samples. nih.gov It operates by measuring the quantum tunneling current between a sharp conductive tip and the sample surface as the tip is scanned. dtic.mil This high sensitivity to electronic structure makes STM exceptionally well-suited for studying the two-dimensional self-assembly of molecules like GaPcOH on conductive substrates such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold. nih.govnih.gov
When a solution of GaPcOH is applied to a suitable substrate, the molecules can spontaneously organize into highly ordered monolayers. caltech.edu STM provides direct visualization of these self-assembled structures, revealing key details about the 2D crystallization process:
Molecular Orientation: STM can resolve individual molecules, showing that phthalocyanines typically adsorb with their planar macrocycle oriented parallel to the substrate surface. nih.gov
Packing Arrangement: The specific arrangement of the molecules in the monolayer, such as a square or herringbone pattern, can be determined. nih.govasu.edu This packing is governed by a delicate balance of intermolecular forces (e.g., van der Waals, π-π stacking) and molecule-substrate interactions. asu.edu
Lattice Parameters: The dimensions of the unit cell of the 2D molecular crystal can be measured with high precision.
Domain Structure and Defects: STM can image the boundaries between different crystalline domains and identify defects or vacancies within the self-assembled monolayer. dtic.mil
By studying these self-assembled structures, STM provides fundamental insights into the intermolecular interactions that control the formation of ordered functional materials from molecular building blocks. nih.gov
| Characteristic | Description | Reference |
|---|---|---|
| Substrate | Conductive surfaces like Highly Oriented Pyrolytic Graphite (HOPG) or Gold (Au). | nih.gov |
| Molecular Orientation | The planar phthalocyanine macrocycle typically lies flat, parallel to the substrate surface. | nih.gov |
| Packing Structure | Highly ordered 2D crystalline structures, often forming square or herringbone lattices. | nih.govasu.edu |
| Governing Interactions | A combination of molecule-molecule (π-π stacking) and molecule-substrate interactions. | nih.govasu.edu |
| Resolution | Sufficient to image individual molecules and determine their orientation within the packed assembly. | nih.gov |
Electronic Structure and Photophysical/photochemical Dynamics
Quantum Chemical and Computational Modeling
Quantum chemical methods are indispensable for elucidating the fundamental electronic properties of phthalocyanines. These computational tools provide insights into the geometric and electronic structures that dictate the photophysical behavior of these molecules.
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules like phthalocyanines. researchgate.netresearchgate.net While specific DFT studies focusing exclusively on gallium phthalocyanine (B1677752) hydroxide (B78521) are not widely available, research on analogous phthalocyanine systems provides critical insights. For instance, DFT calculations are frequently employed to determine optimized molecular geometries and to understand the nature of molecular orbitals. rug.nl Studies on various metallophthalocyanines show that the choice of the functional (e.g., B3LYP, PBE, HSE06) is crucial for accurately predicting properties. researchgate.net The calculations can confirm the non-planar structure of GaPc-OH, where the gallium atom is displaced from the plane of the phthalocyanine ring, bonded to an axial hydroxide ligand. This geometry significantly influences the molecule's packing in the solid state and its electronic properties. researchgate.net
| Functional | Type | Common Application |
|---|---|---|
| B3LYP | Hybrid GGA | Optical properties, geometry optimization |
| PBE | GGA | Solid-state calculations, electronic structure of periodic systems |
| HSE06 | Range-separated Hybrid | Band gap calculations, systems with localized and delocalized electrons |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited-state properties and simulating the electronic absorption spectra of molecules. researchgate.netvu.lt For phthalocyanines, TD-DFT is used to assign the characteristic Q and B (or Soret) bands in their UV-Vis spectra. The Q-band, which appears in the red region of the spectrum, corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a π-π* transition. researchgate.net The B-band, at higher energy, involves other π-π* transitions. tsijournals.com
For hydroxygallium phthalocyanine, a strong and wide intermolecular charge transfer (CT) absorption band has been noted around 830-850 nm in certain blends. lu.lvvu.lt This suggests that the electronic transitions are complex and can be influenced by intermolecular interactions. TD-DFT calculations on related systems can help elucidate the nature of these transitions, including their energy, oscillator strength, and the orbitals involved. vu.lt
| Band | Typical Wavelength Range (nm) | Transition Type | Orbitals Involved |
|---|---|---|---|
| Q-Band | 600-700 | π → π | HOMO → LUMO |
| B (Soret) Band | 300-400 | π → π | Deeper π → π* orbitals |
| Charge Transfer (CT) Band | > 800 (in some aggregates) | Intermolecular | Orbitals of adjacent molecules |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic and optical properties of a molecule. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy and chemical reactivity. In phthalocyanines, the HOMO is typically a π-orbital of a₁u symmetry, while the LUMO is a degenerate pair of π*-orbitals with e_g symmetry. rug.nl
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.56 squarespace.com | Related to ionization potential and electron-donating ability |
| Optical Gap (EGap,Opt) | 1.66 squarespace.com | Corresponds to the onset of optical absorption (Q-band) |
| Estimated LUMO Energy | ~ -3.66 squarespace.com | Related to electron affinity and electron-accepting ability |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT and TD-DFT focus on the electronic structure of a single or few molecules, MD can simulate the behavior of larger systems, such as molecules in solution or in solid-state films. This allows for the study of processes like aggregation, film formation, and interactions with host materials like cellulose. acs.org
Specific MD simulation studies focused on gallium phthalocyanine hydroxide were not found in the surveyed literature. However, MD simulations have been applied to other phthalocyanines to understand their structural arrangements and the influence of intermolecular forces on their properties. lu.lv For GaPc-OH, such simulations could provide valuable insights into its stacking behavior, the role of hydrogen bonding involving the hydroxide ligand, and the morphology of hybrid films. acs.orgresearchgate.net
Excited State Dynamics
Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent relaxation processes, including fluorescence and intersystem crossing to the triplet state, determine its utility in various photochemical and photophysical applications.
After photoexcitation to a singlet excited state (S₁), the molecule can relax back to the ground state (S₀) via radiative decay (fluorescence) or non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a long-lived triplet excited state (T₁). d-nb.info The efficiency of ISC is a critical parameter for applications like photodynamic therapy, which relies on the triplet state to generate singlet oxygen. researchgate.net
The presence of a heavy atom like gallium is known to enhance spin-orbit coupling, which promotes intersystem crossing and leads to higher triplet quantum yields. researchgate.net Experimental studies on various gallium phthalocyanines confirm that they possess relatively high triplet quantum yields (ranging from 0.52 to 0.70 for some substituted derivatives) and long triplet lifetimes. scribd.com Specifically, gallium phthalocyanines are reported to have much longer singlet and triplet excited state lifetimes compared to their indium counterparts. researchgate.net For example, the triplet lifetime for a μ-oxo-bridged tert-butylated gallium phthalocyanine dimer was measured to be 357 µs. tsijournals.com While precise values for GaPc-OH are not documented, it is expected to exhibit similarly efficient triplet state formation and a relatively long lifetime, which are crucial for its high photosensitivity in photoreceptor applications. acs.orgresearchgate.net
| Compound | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (µs) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Substituted (OH)GaTSPc / (OH)GaOCPc | 0.52 - 0.70 | Not specified | <0.01 - 0.21 | scribd.com |
| [tBu4PcGa]2O | Not specified | 357 | Not specified | tsijournals.com |
| General GaPcs | Longer lifetimes than InPcs | Not specified | researchgate.net |
Intersystem Crossing (ISC) Processes
Exciton (B1674681) Formation and Dissociation Mechanisms
In the solid state, such as in thin films, the photophysics of GaPc-OH is further complicated by intermolecular interactions, which lead to the formation of excitons. researchgate.net An exciton is a bound state of an electron and a hole that are attracted to each other by electrostatic forces. Two primary types of excitons are relevant in phthalocyanine assemblies: Frenkel excitons and charge-transfer (CT) excitons.
Frenkel excitons are tightly bound electron-hole pairs that are largely localized on a single molecule.
Charge-transfer excitons involve an electron on one molecule and a hole on an adjacent molecule.
Energy Transfer Pathways
Once an excited state is formed on a GaPc-OH molecule, the energy can be transferred to a neighboring molecule. This process, known as energy transfer, can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor molecules. The efficiency of FRET is strongly dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance between them.
Dexter Energy Transfer: This is a short-range process that requires the wavefunctions of the donor and acceptor to overlap, as it involves the exchange of electrons.
In solid-state GaPc-OH, both mechanisms can play a role in the migration of excitation energy through the material. rsc.org The arrangement and orientation of the molecules in the crystal lattice will dictate the dominant energy transfer pathways. Efficient energy transfer is crucial for applications where the initial excitation needs to be funneled to a specific reaction site or interface.
Charge Transfer Dynamics
Charge transfer is a fundamental process where an electron moves from a donor to an acceptor moiety. In the context of GaPc-OH, this can occur intramolecularly, between the phthalocyanine macrocycle and the axial hydroxide ligand, or intermolecularly between adjacent GaPc-OH molecules or between GaPc-OH and another material. rsc.org
Upon photoexcitation, GaPc-OH can act as either an electron donor or an electron acceptor, depending on the surrounding chemical environment. The generation of charge carriers in GaPc-OH thin films is a key process for its use in photoreceptors and photovoltaic devices. rsc.orgimaging.org The efficiency of charge generation depends on the successful dissociation of excitons into free electrons and holes. Subsequently, these charge carriers must be transported through the material to the electrodes. The mobility of these charge carriers is highly dependent on the molecular ordering and purity of the material. rsc.org Studies on a highly photosensitive polymorph of hydroxygallium phthalocyanine (Type V HOGaPc) have demonstrated its utility as a charge generation material in photoreceptors, indicating efficient charge generation and transport properties. imaging.org
Photochemical Reactivity
The excited states of GaPc-OH, particularly the long-lived triplet state, can initiate chemical reactions. This photochemical reactivity is central to its application in areas like photodynamic therapy and photocatalysis.
Singlet Oxygen Generation (¹O₂) Quantum Yields and Mechanisms (Type II)
A hallmark of many phthalocyanines, including gallium derivatives, is their ability to act as efficient photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. researchgate.netnih.gov This occurs through a Type II photochemical mechanism. After intersystem crossing to the triplet state (³GaPc-OH*), the excited photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer process results in the de-excitation of the photosensitizer back to its ground state and the promotion of oxygen to its highly reactive singlet state (¹O₂).
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Gallium phthalocyanines are known to be effective singlet oxygen generators. researchgate.net While a specific ΦΔ value for GaPc-OH is not widely reported, related gallium phthalocyanine complexes have demonstrated significant singlet oxygen generation capabilities. researchgate.net The high ΦΔ is a direct consequence of the efficient intersystem crossing to the triplet state and the long lifetime of this state, which allows for sufficient time for interaction with molecular oxygen.
Singlet Oxygen Quantum Yields of Related Phthalocyanines
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| Peripherally substituted chloroindium phthalocyanine | DMSO | 0.80 - 0.97 | researchgate.net |
| Non-peripherally substituted zinc phthalocyanine | DMSO | High | researchgate.net |
| Pyropheophorbide a | Aqueous solution | ~10x higher in G-quadruplex DNA complex | nih.gov |
| Phycobiliproteins | Neutral aqueous solutions | APC > C-PC > R-PE | nih.gov |
Photodegradation Pathways and Stability
The photostability of GaPc-OH is a critical parameter for its practical applications, as degradation can lead to a loss of performance. Photodegradation is an oxidative process that is often initiated by reactive oxygen species, including singlet oxygen, which can be generated by the photosensitizer itself in a process known as self-sensitized photooxidation. mdpi.com
The main degradation product of metallophthalocyanines is often phthalimide. mdpi.comresearchgate.net The degradation process is influenced by several factors, including the central metal ion, the nature of the substituents, and the solvent environment. researchgate.netnih.gov Studies on the photostability of metal phthalocyanines have shown that the kinetics of the degradation process can be dependent on the interactions between the bridging nitrogen atoms of the macrocycle and the solvent molecules. nih.gov A particular polymorph of hydroxygallium phthalocyanine, known as Type V, has been reported to exhibit excellent thermal stability. imaging.org This high stability is advantageous for applications that require long-term operational performance under illumination. imaging.org
Generation of Other Reactive Oxygen Species (ROS)
While singlet oxygen is a prominent cytotoxic agent in the photodynamic activity of many phthalocyanines, the generation of other reactive oxygen species (ROS) through Type I photochemical mechanisms is also a critical aspect of their electronic and photochemical dynamics. For this compound and its related complexes, upon photoexcitation, the molecule can enter an excited triplet state. From this state, it can initiate electron transfer reactions with surrounding molecules, such as oxygen or other substrates, leading to the formation of superoxide (B77818) radicals (O₂⁻•) and subsequently other ROS like hydroxyl radicals (•OH).
Detailed research findings indicate that gallium-containing phthalocyanines are indeed capable of generating superoxide radicals. The process begins with the photoexcited gallium phthalocyanine donating an electron to molecular oxygen, forming the superoxide radical anion. This Type I mechanism can compete with the Type II energy transfer that produces singlet oxygen. The balance between these two pathways is influenced by factors such as the concentration of oxygen, the presence of other electron donors or acceptors, and the aggregation state of the phthalocyanine.
One study systematically investigated the photochemical generation of superoxide radicals by various metallophthalocyanines upon excitation with visible light. Using electron spin resonance (ESR) with the spin trap 5,5-dimethyl-1-pyrroline-1-oxide (DMPO), the formation of the superoxide radical anion was confirmed. For a gallium phthalocyanine complex, a specific quantum yield for superoxide generation was determined, providing quantitative evidence of its capacity to initiate Type I photoreactions.
Furthermore, studies on water-soluble cationic gallium(III) phthalocyanines have provided evidence for an electron transfer-mediated mechanism in the photooxidation of biomolecules like human serum albumin. nih.gov The observation of protein damage even in the presence of singlet oxygen quenchers suggests that a Type I mechanism plays a significant role. nih.gov This electron transfer from the photoexcited phthalocyanine to a substrate is the foundational step for the generation of various ROS. nih.gov The thermodynamic feasibility of electron transfer from biological molecules like tryptophan to the excited state of these gallium phthalocyanines supports this pathway. nih.gov
The superoxide radical itself can undergo further reactions in a biological environment to produce other, more reactive species. For instance, it can dismutate to form hydrogen peroxide (H₂O₂). In the presence of transition metal ions, which may be available in the cellular milieu, hydrogen peroxide can be reduced through Fenton-like reactions to generate the highly reactive hydroxyl radical (•OH). While direct quantitative data for hydroxyl radical generation by this compound is not extensively documented, the confirmed production of its precursor, the superoxide radical, implies its potential for downstream •OH formation. The general mechanism for many phthalocyanines involves the transfer of an electron from the excited photosensitizer to a substrate, which can then lead to the formation of superoxide and hydroxyl radicals. nih.gov
Interactive Data Table: Quantum Yield of Superoxide Generation for Metallophthalocyanines
The following table presents the quantum yields for the generation of superoxide radicals (O₂⁻•) by different metallophthalocyanines upon visible light excitation. The data was obtained using electron spin resonance (ESR) spectroscopy with a spin trap.
| Metallophthalocyanine | Quantum Yield (Φ(O₂⁻•)) |
| Ga-phthalocyanine | 4.2 x 10⁻⁴ |
| Zn-phthalocyanine | 1.0 x 10⁻⁵ |
Supramolecular Chemistry and Hierarchical Assembly
Aggregation Behavior in Solution and Solid State
The tendency of phthalocyanine (B1677752) molecules to aggregate is a well-documented phenomenon, driven primarily by the desire to minimize the hydrophobic interaction of the large aromatic macrocycle with surrounding solvent molecules, particularly in polar media. researchgate.netresearchgate.net This aggregation behavior is not random but is a controlled process influenced by several factors, including the nature of the solvent, the concentration of the phthalocyanine, and the specific chemical groups attached to the molecule's core. researchgate.net
Solvent polarity and molecular concentration are critical parameters that dictate the equilibrium between the monomeric and aggregated states of phthalocyanines. While direct detailed studies on Gallium Phthalocyanine Hydroxide (B78521) are limited, extensive research on the closely related Aluminum Phthalocyanine Hydroxide (AlPcOH) provides significant insight into these effects. researchgate.net
In organic solvents or solvent mixtures with low polarity, such as ethanol (B145695) with less than 30% water, phthalocyanines typically exist in their monomeric form. researchgate.net As the polarity of the medium increases with a higher water fraction, aggregation becomes more favorable. researchgate.net At intermediate polarities (e.g., 40-50% water in ethanol), the formation of well-defined dimers is often observed. researchgate.net In highly polar environments, such as aqueous solutions with over 60% water, the aggregation process becomes more complex, leading to the formation of higher-order structures known as J-aggregates, which have a characteristic face-to-tail arrangement. researchgate.net
Concentration also plays a direct role; as the concentration of the phthalocyanine in solution increases, the probability of intermolecular encounters rises, thereby promoting the formation of aggregates. researchgate.netresearchgate.net This shift from monomer to aggregate is readily observable through UV-Vis spectroscopy, where the sharp absorption peak of the monomer (the Q-band) decreases in intensity, accompanied by the appearance of new, often blue-shifted, bands corresponding to the aggregated species. ru.nlresearchgate.net
| Condition | Effect on Aggregation | Predominant Species | Spectroscopic Observation |
|---|---|---|---|
| Low Polarity Solvent (e.g., <30% water in ethanol) | Minimal aggregation | Monomer researchgate.net | Intense, sharp Q-band |
| Medium Polarity Solvent (e.g., 40-50% water in ethanol) | Moderate aggregation | Dimers researchgate.net | Appearance of new, blue-shifted absorption bands |
| High Polarity Solvent (e.g., >60% water) | Extensive aggregation | Higher-order aggregates (J-type) researchgate.net | Broadened and shifted bands, increased light scattering |
| Increasing Concentration | Promotes aggregation | Shift from monomers to aggregates researchgate.net | Decrease in monomer Q-band intensity, increase in aggregate band intensity |
The structure of the phthalocyanine molecule itself is a key determinant of its aggregation behavior. rsc.org Chemical modifications at either the outer (peripheral) positions of the macrocycle or the central metal's axial position can be used to control the degree and nature of self-assembly. researchgate.netrsc.org
Axial substituents, such as the hydroxide (-OH) group in GaPc-OH, are particularly influential. The presence of a ligand attached to the central gallium ion perpendicular to the plane of the phthalocyanine ring can inhibit the formation of compact, co-facial H-aggregates due to steric hindrance. nih.gov This axial ligand introduces a dipole moment perpendicular to the macrocycle, which can lead to specific, ordered arrangements. rsc.orgnih.gov
Peripheral substituents also have a profound effect. Attaching bulky groups to the outer edges of the phthalocyanine ring can significantly hinder close packing of the macrocycles, thereby reducing aggregation. researchgate.net Conversely, substituents that can engage in intermolecular interactions, such as hydrogen bonding, may promote specific assembly pathways. ru.nl The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can also modulate the π-electron system of the macrocycle, influencing the strength of the π-π stacking interactions that drive aggregation. researchgate.netusu.edu
Non-Covalent Interactions Driving Assembly
The hierarchical assembly of GaPc-OH is directed by a combination of non-covalent interactions. These weak forces, when acting in concert, are strong enough to create stable, ordered supramolecular structures.
The primary driving force for the aggregation of GaPc-OH is the π-π stacking interaction between the large, aromatic phthalocyanine rings. researchgate.net These interactions arise from attractive, non-covalent forces between the electron-rich π-systems of adjacent molecules. Crystal structure analysis performed via Rietveld analysis on hydroxygallium phthalocyanine has confirmed that the molecules stack in pairs, forming a dimer structure. acs.org This co-facial arrangement maximizes the overlap of the π-orbitals, leading to a stable, aggregated state. The strength of this interaction is sensitive to the inter-planar distance and the relative orientation (staggering angle) of the stacked rings. nih.gov
The axial hydroxide ligand (-OH) on the gallium center introduces the capability for hydrogen bonding. This interaction can occur between the hydroxide group of one GaPc-OH molecule and a nitrogen atom of an adjacent molecule or through bridging water molecules in aqueous environments. researchgate.net In the solid state or in concentrated solutions, these Ga-OH···N or Ga-OH···H₂O···N interactions can create extended hydrogen-bonding networks that link the phthalocyanine units, providing additional stability and directionality to the supramolecular assembly. porphyrin-laboratories.comrsc.org Studies on the similar AlPcOH have suggested that hydrogen bonding contributes to the formation of dimers in solution. researchgate.net
The bond between the gallium ion (Ga³⁺) and the axial hydroxide ligand (OH⁻) is polar, creating a significant dipole moment perpendicular to the plane of the phthalocyanine macrocycle. rsc.orgnih.gov This permanent dipole allows for electrostatic interactions, specifically dipole-dipole interactions, between adjacent GaPc-OH molecules. These forces can influence the orientation of molecules within an aggregate, favoring arrangements that align the dipoles in an energetically favorable manner. Furthermore, studies on thin films of gallium phthalocyanines have shown that their absorption spectra are sensitive to an applied electric field, which indicates the presence of excited states with charge-transfer character and underscores the importance of electrostatic effects in their assembly and properties. acs.org
| Interaction Type | Description | Structural Implication |
|---|---|---|
| π-π Stacking | Attractive force between the aromatic macrocycles. researchgate.net | Primary driver for aggregation; leads to co-facial stacking and dimer formation. acs.org |
| Hydrogen Bonding | Interaction involving the axial hydroxide (-OH) ligand. researchgate.netporphyrin-laboratories.com | Provides directionality and stability to the assembly, linking adjacent units. researchgate.net |
| Electrostatic Interactions | Attractive or repulsive forces arising from the permanent dipole of the Ga-OH bond. rsc.orgnih.gov | Influences the relative orientation of molecules within the aggregate. acs.org |
Formation of Controlled Supramolecular Architectures
The spontaneous organization of GaOHPc into well-defined structures is a key area of research. These architectures can be tailored by controlling the environmental conditions and interacting species, leading to materials with specific and enhanced functionalities.
Dimerization and Oligomerization (e.g., Cation-Induced Dimerization)
The aggregation of individual GaOHPc molecules into dimers and larger oligomers is a fundamental aspect of its supramolecular chemistry. One of the most studied mechanisms is cation-induced dimerization, where the presence of specific metal ions orchestrates the assembly of phthalocyanine units.
In a notable study, the supramolecular assembly of a crown-substituted gallium(III) phthalocyanine, [(HO)Ga(15C5)4Pc], was induced by alkali metal cations. nih.gov Single-crystal X-ray diffraction revealed the formation of crystalline dimers where two phthalocyanine molecules are bound together by four alkali cations such as K+, Rb+, or Cs+. nih.govfigshare.com This detailed investigation confirmed a uniform structure for these cation-induced dimers, highlighting the crucial role of the central gallium metal in this process. nih.govfigshare.com The lability of the gallium(III) coordination sphere was also observed, with the nature of the solvent influencing axial ligand exchange. nih.govfigshare.com For instance, in a nonpolar solvent like chloroform, the initial hydroxide (OH-) ligand was replaced by pivalate (B1233124) (Piv-), a process not observed in a mixed chloroform/methanol medium. nih.govfigshare.com
Spectrophotometric methods have also been employed to study the dimerization of gallium(III) tetrasulfonated phthalocyanine (GaTSPc) in various media, including water, aqueous alcoholic solutions, and micelles. documentsdelivered.com These studies allow for the calculation of dimerization constants (KD) from absorbance measurements, providing quantitative insight into the equilibrium between monomeric and dimeric species. documentsdelivered.com The absorption spectra of these solutions indicate the formation of contact dimers for GaTSPc. documentsdelivered.com
The dimerization of gallium phthalocyanine can also significantly influence its nonlinear optical properties. rsc.org The substitution and subsequent dimerization of the gallium phthalocyanine monomer have been shown to result in notable reductions in the saturation energy density of the material, demonstrating the value of structurally modifying the core unit. rsc.org
Self-Assembly on Solid Surfaces
The organization of this compound molecules on solid substrates is a critical area of research for the development of molecular electronics and functional surfaces. The interaction between the phthalocyanine molecules and the surface, as well as intermolecular interactions, dictates the resulting morphology and properties of the assembled layer.
Studies on the self-assembly of metal phthalocyanines, such as iron(II) phthalocyanine (FePc), on a hydrogen-passivated germanium surface (Ge(001):H) have shown the formation of extended monolayer islands. beilstein-journals.orgnih.gov In these assemblies, the FePc molecules adopt an upright orientation, driven by strong molecule-molecule interactions that dominate over the weaker molecule-substrate interactions. beilstein-journals.org This upright orientation is a common feature for phthalocyanines on surfaces where their interaction with the substrate is minimal. beilstein-journals.org
Similarly, the self-assembly of cobalt phthalocyanine (CoPc) on epitaxial graphene grown on iridium (111) results in large, well-ordered domains with a nearly square unit cell. rhk-tech.com This occurs despite the corrugated and hexagonal symmetry of the underlying graphene moiré pattern, indicating that the intermolecular forces within the CoPc layer are the primary drivers of the assembly's structure. rhk-tech.com The ability to form such ordered structures on well-defined and relatively inert surfaces like graphene makes these systems valuable models for studying molecular doping and charge transfer phenomena. rhk-tech.com
Integration into Composite Materials (e.g., Layered Double Hydroxides, Graphene Oxide)
The incorporation of this compound into larger composite materials is a promising strategy for creating multifunctional systems with enhanced properties. Layered double hydroxides (LDHs) and graphene oxide (GO) are two notable examples of host materials that can accommodate phthalocyanine guests.
LDHs are materials with a lamellar structure consisting of positively charged metal-hydroxide layers and interlayer anions. mdpi.com This structure allows for the intercalation of various molecules, including phthalocyanines. mdpi.com Trivalent gallium ions have been successfully incorporated into the framework of MgAl-LDHs through a postsynthetic hydrothermal treatment. nih.govresearchgate.net This process involves the initial incorporation of Ga³⁺ at the edge of the LDH particles, followed by its homogeneous distribution throughout the particle via substitution for Al³⁺ in the LDH framework. nih.govresearchgate.net The comparable ionic radius of Ga³⁺ to Mg²⁺ facilitates its stabilization within the LDH lattice. nih.gov This method allows for the creation of well-defined crystalline structures without the formation of impurities like GaOOH or Ga₂O₃. nih.gov
Graphene and its derivatives, such as graphene oxide, are another class of materials that can be combined with phthalocyanines to create advanced composites. nih.gov Phthalocyanines can be conjugated to graphene nanosheets, often through chemical modification with molecules like polypropylenimine dendrimers. nih.gov These composites can be designed to prevent the fluorescence quenching of the phthalocyanine by the graphene, enabling applications in fluorescence imaging. nih.gov Furthermore, the strong absorption of graphene across the near-infrared (NIR) region can be harnessed for photothermal applications, while the phthalocyanine component can be excited at a specific NIR wavelength for photodynamic activity, leading to a synergistic therapeutic effect. nih.gov The binding of PEGylated phthalocyanines to the surface of graphene oxide via non-covalent functionalization can significantly increase the photothermal conversion efficiency of the resulting nanocomposite. nih.gov
Interactions with Biological Macromolecules (Focus on Fundamental Interaction Mechanisms)
The interaction of this compound with biological macromolecules is a critical area of investigation, particularly for its potential biomedical applications. Understanding the fundamental mechanisms of these interactions is key to designing effective and targeted therapeutic agents.
Conjugation with Polymers and Hydrolysates (e.g., Collagen Hydrolysate)
The conjugation of this compound with polymers and biopolymers like collagen hydrolysate can significantly alter its physicochemical properties and biological activity.
A study on the effects of bovine collagen hydrolysate on the properties of a gallium(III) phthalocyanine derivative revealed that the interaction leads to the formation of a conjugate (GaPc-Clg). mdpi.com This conjugation resulted in a reduction and blue shift of the intense Q-band absorption maximum and a loss of shape of the UV-band. mdpi.com The fluorescence of the gallium phthalocyanine was also blue-shifted and its intensity was lowered upon conjugation, indicating a reduced fluorescence quantum yield. mdpi.com The study suggested that the ability of collagen hydrolysate to form gels can minimize the dark toxicity of the phthalocyanine. mdpi.com
| Property | GaPc | GaPc-Clg Conjugate |
| Q-band Absorption Maximum | 681 nm | 678 nm (blue-shifted) |
| Fluorescence Emission Peak | 694 nm | Blue-shifted |
| Fluorescence Quantum Yield | 0.23 | 0.012 |
This table summarizes the changes in the photophysical properties of Gallium(III) Phthalocyanine (GaPc) upon conjugation with bovine collagen hydrolysate (Clg).
Binding to Serum Proteins (e.g., Bovine Serum Albumin)
The interaction of this compound with serum proteins, such as bovine serum albumin (BSA), is of great importance as it can influence the transport, distribution, and efficacy of the compound in a biological system.
Studies on water-soluble quaternized gallium(III) phthalocyanine derivatives have shown that these compounds bind strongly to bovine serum albumin. researchgate.net The binding occurs in a 1:1 stoichiometry with binding constants (Kb) in the order of 10⁶ M⁻¹, indicating a high affinity. researchgate.net This strong binding is a common feature for many phthalocyanine derivatives and is crucial for their potential as photosensitizers in photodynamic therapy, as albumin can act as a natural carrier. nih.gov
The binding of phthalocyanines to albumin can also influence their aggregation state. For instance, conjugation with BSA can decrease the aggregation of certain phthalocyanines due to the irreversible adsorption of the monomeric dye onto the protein. researchgate.net The charge of the phthalocyanine molecule can also play a role in its binding selectivity, with some studies showing that positively charged compounds selectively bind to albumin dimers over monomers, while negatively charged derivatives can bind to both. nih.gov
| Compound Type | Binding to BSA | Stoichiometry | Binding Constant (Kb) |
| Water-soluble quaternized Ga(III) phthalocyanine derivatives | Strong | 1:1 | ~10⁶ M⁻¹ |
This table presents the binding characteristics of water-soluble quaternized Gallium(III) Phthalocyanine derivatives with Bovine Serum Albumin (BSA).
Molecular Docking Studies of Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or a nucleic acid. These simulations provide insights into the binding affinity, mode of interaction, and the specific molecular forces that stabilize the complex. Such studies are pivotal in the field of medicinal chemistry and drug design, offering a rational basis for the development of new therapeutic agents.
While specific molecular docking studies exclusively on this compound are not extensively detailed in publicly available literature, research on closely related gallium phthalocyanine derivatives provides significant insights into its potential biological interactions. These studies form a basis for understanding how this compound might interact with key biological macromolecules.
Interaction with DNA
DNA is a primary target for many anticancer agents. The interaction of phthalocyanines with DNA can occur through various modes, including intercalation between base pairs, groove binding, and external stacking. Molecular docking studies on a water-soluble gallium(III) phthalocyanine chloride (GaPc), a compound structurally similar to the hydroxide analogue, have shed light on these interactions.
One study investigated the affinity of a non-peripherally substituted GaPc derivative with both double-stranded calf thymus DNA (ctDNA) and G-quadruplex DNA. researchgate.net The experimental results, which were supported by molecular docking simulations, revealed distinct binding preferences. For double-stranded ctDNA, the docking studies suggested that the GaPc molecule could bind to two different regions within the major groove. researchgate.net In contrast, a single, more specific binding mode was observed with G-quadruplex DNA. researchgate.net This preferential binding to G-quadruplex structures is significant, as these are found in telomeres and the promoter regions of oncogenes, making them attractive targets for cancer therapy. researchgate.net
The experimental binding constants (K_b) further corroborated the higher affinity of this gallium phthalocyanine derivative for G-quadruplex DNA structures like c-MYC, AS1411, and Tel21 over double-stranded ctDNA. researchgate.net The formation of GaPc-G-quadruplex DNA conjugates was also found to reduce the aggregation of the phthalocyanine, which is crucial for maintaining its photoactivity in applications like photodynamic therapy. researchgate.net
Table 1: Molecular Docking and Experimental Binding Data of a Gallium(III) Phthalocyanine Chloride Derivative with Various DNA Structures.
| Biological Target | Predicted Binding Mode | Experimental Binding Constant (K_b) (M⁻¹) | Key Interactions Noted in Docking Studies |
|---|---|---|---|
| Double-Stranded ctDNA | Major Groove Binding (two different regions) | 2.9 x 10⁴ | Intercalative and non-intercalative contributions |
| c-MYC G-quadruplex DNA | Single binding mode | 1.9 x 10⁶ | Conformational change and unfolding of the G-quadruplex structure |
| AS1411 G-quadruplex DNA | Single binding mode | 1.1 x 10⁶ | Higher affinity compared to ctDNA |
| Tel21 G-quadruplex DNA | Single binding mode | 8.5 x 10⁵ | Destabilization of the G-quadruplex structure at low concentrations |
Interaction with Serum Albumin
For instance, molecular docking studies on nickel tetrasulfonated phthalocyanine (NiTSPc) with HSA have shown a single binding site with a high binding constant. The primary driving forces for this interaction were identified as hydrophobic forces. nih.gov Similarly, computational simulations of various water-soluble phthalocyanines with HSA have demonstrated strong binding affinities, suggesting that these molecules can be transported by endogenous albumin. researchgate.net These studies indicate that both positively and negatively charged phthalocyanine derivatives can bind to albumin monomers and dimers. researchgate.net Given the structural similarities, it is plausible that this compound would also exhibit significant binding to HSA, which would be a critical factor in its pharmacokinetic profile.
Table 2: Predicted Interactions of Phthalocyanine Derivatives with Human Serum Albumin (HSA) based on Analogous Compounds.
| Compound Class | Potential Biological Target | Predicted Binding Site | Potential Key Interacting Residues | Predicted Driving Forces |
|---|---|---|---|---|
| Gallium Phthalocyanine Derivatives | Human Serum Albumin (HSA) | Likely within specific drug-binding sites (e.g., Sudlow's site I or II) | Amino acid residues within the binding pockets | Hydrophobic interactions, van der Waals forces, potential electrostatic interactions |
Future Research Trajectories and Emerging Paradigms
Development of Novel Functionalization Strategies
The inherent structure of Gallium Phthalocyanine (B1677752) Hydroxide (B78521) offers a unique platform for chemical modification. nih.gov The architectural flexibility of the phthalocyanine macrocycle allows for extensive tailoring of its physical and chemical properties. rsc.org Future research is set to push the boundaries of this flexibility, aiming for unprecedented control over the molecule's final characteristics.
The next generation of GaPc-OH research will heavily emphasize the precision synthesis of derivatives with meticulously controlled structures. This involves moving beyond bulk modifications to site-specific functionalization, enabling the attachment of complex molecular moieties at predetermined positions on the phthalocyanine ring or at the axial ligand position. The lability of the gallium(III) coordination sphere and the reactivity of the Ga-Cl bond in precursor compounds like Gallium Phthalocyanine Chloride provide a versatile starting point for introducing a wide array of axial substituents. nih.govrsc.org This allows for the synthesis of highly soluble and structurally defined complexes. researchgate.net The goal is to create a library of derivatives where each molecule is engineered to exhibit specific electronic, optical, or catalytic properties, moving from generalized functionalization to bespoke molecular design.
While common substituents have been explored, a significant area of future research lies in the investigation of less conventional chemical groups. This includes the introduction of bulky, electron-donating, or electron-withdrawing groups onto the periphery of the phthalocyanine ring to systematically tune the molecule's electronic structure and intermolecular interactions. A particularly promising avenue is the exploration of novel axial ligands to replace the hydroxide group. nih.gov The nature of the axial ligand can profoundly influence the molecule's photophysical and nonlinear optical properties. rsc.org For instance, studies on crown-substituted gallium phthalocyanine have shown that the axial ligand can be exchanged depending on the solvent environment, highlighting the dynamic nature of the gallium coordination sphere. nih.gov Future work will likely involve attaching specialized ligands, such as photo-switchable molecules, redox-active units, or biomolecules, to create "smart" materials that respond to external stimuli.
Table 1: Examples of Functionalization Strategies and Their Effects on Gallium Phthalocyanine
| Functionalization Strategy | Example Substituent/Ligand | Resulting Property Change | Potential Application | Reference |
| Axial Ligand Substitution | Pivalate (B1233124) (Piv⁻) | Alters coordination sphere, influences dimerization | Controlled self-assembly | nih.gov |
| Axial Ligand Substitution | Phenylacetylene | Enhances solubility and nonlinear optical absorption | Optical limiting | rsc.org |
| Peripheral Substitution | Crown Ether Moieties | Enables cation-induced dimerization | Ion sensing, supramolecular chemistry | nih.gov |
| Peripheral Substitution | Tert-butyl groups | Increases solubility in organic solvents | Solution-processed thin films | rsc.org |
Advanced Computational and Theoretical Predictions
To accelerate the discovery and design of new GaPc-OH-based materials, advanced computational methods are becoming indispensable. These theoretical tools allow researchers to simulate molecular behavior and predict properties with increasing accuracy, guiding experimental efforts and providing deep insights that are often difficult to obtain through laboratory work alone.
Understanding the behavior of GaPc-OH upon light absorption is critical for its use in optoelectronics and photodynamic therapy. Ab initio methods, which solve the quantum mechanical equations of a system from first principles without experimental input, are powerful tools for this purpose. uniud.itosti.gov Techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the absorption spectra of GaPc-OH in its first singlet excited state, identifying the specific electronic transitions responsible for observed spectral features. scispace.com This is crucial, as studies have shown that the excited state of gallium phthalocyanines often has a charge-transfer character. acs.org Future research will involve more complex multiscale models that combine high-level quantum calculations on the phthalocyanine core with classical or continuum models for the surrounding environment (e.g., solvent or a solid matrix), providing a more realistic picture of the molecule's excited-state dynamics. acs.org
The ultimate goal of computational modeling is to move from explanation to prediction. By establishing reliable theoretical frameworks, researchers can design new GaPc-OH derivatives in silico and accurately predict their properties before undertaking complex and time-consuming synthesis. uniud.it For example, computational models can predict how different axial or peripheral substituents will alter the molecule's absorption wavelength, fluorescence quantum yield, or nonlinear optical response. rsc.org This predictive capability is essential for designing molecules with optimized performance for specific applications, such as enhancing the generation of reactive oxygen species for photodynamic therapy or maximizing the charge carrier generation efficiency for use in solar cells. acs.orgnih.gov
Rational Design of Multifunctional Materials
The convergence of advanced synthesis and predictive modeling enables the rational design of multifunctional materials, where GaPc-OH serves as a core building block. nih.govnih.gov This paradigm involves strategically combining the intrinsic properties of the phthalocyanine with other materials or molecular units to create a single, integrated system with multiple capabilities. wiley.com For instance, GaPc-OH could be incorporated into polymer nanoparticles for targeted drug delivery and phototherapy, or hybridized with inorganic semiconductors like Gallium Nitride (GaN) to create efficient photosensitized systems for solar energy conversion. uniud.itnih.gov The design process is "rational" because it is guided by a deep understanding of the structure-property relationships of each component, allowing for the deliberate construction of materials with synergistic functionalities. rsc.org This approach represents a shift from discovering materials by chance to engineering them by design.
Synergistic Integration for Enhanced Performance in Hybrid Systems
The integration of gallium phthalocyanine hydroxide into hybrid materials is a promising strategy for augmenting its intrinsic properties and creating multifunctional systems. By combining it with other materials, researchers can leverage synergistic effects to achieve enhanced performance that surpasses the capabilities of the individual components.
One area of significant interest is the development of hybrid photocatalysts. For instance, combining phthalocyanines with nanoporous gold has been shown to create a synergistic effect, leading to a significant increase in photocatalytic activity. mdpi.com This is attributed to energy transfer from the plasmon resonance of the gold to the phthalocyanine, enhancing the generation of singlet oxygen. mdpi.com Such hybrid systems hold potential for applications in environmental remediation and chemical synthesis.
Another approach involves the creation of layered hybrid materials. By inserting transition metal tetrasulfonato phthalocyanines between layers of simple hydroxides like those of copper or cobalt, new materials with unique magnetic properties can be formed. researchgate.net In these structures, the phthalocyanine molecules act as pillars, influencing the magnetic behavior of the inorganic layers. researchgate.net This research opens up possibilities for the design of novel magnetic and electronic devices.
Furthermore, the combination of phthalocyanines with polymers is being explored to improve their processability and create advanced functional materials. nih.gov For example, incorporating gallium phthalocyanine into polymer nanoparticles can enhance its delivery for applications like photodynamic therapy by improving solubility and targeting. nih.gov
The table below summarizes some examples of hybrid systems incorporating phthalocyanines and the resulting synergistic enhancements.
| Hybrid System Component 1 | Hybrid System Component 2 | Synergistic Enhancement | Potential Application |
| Gallium Phthalocyanine | Nanoporous Gold | Enhanced photocatalytic activity | Photocatalysis |
| Metal Phthalocyanine | Metal Hydroxide Layers | Tunable magnetic properties | Spintronics, Magnetic Sensors |
| Gallium Phthalocyanine | Polymer Nanoparticles | Improved drug delivery and efficacy | Photodynamic Therapy |
| Phthalocyanine | Perovskite | Improved stability and performance of solar cells | Solar Energy Conversion |
Development of Stimuli-Responsive this compound Systems
Stimuli-responsive materials, which undergo changes in their properties in response to external triggers, represent a frontier in materials science. nih.govscienceopen.com The development of this compound systems that respond to stimuli such as light, pH, temperature, or specific biomolecules is a key area of future research. researchgate.net Such systems could enable "smart" applications with on-demand functionality.
The inherent photosensitivity of phthalocyanines makes them ideal candidates for light-responsive systems. nih.gov Their ability to absorb light and generate reactive oxygen species (ROS) is the basis for photodynamic therapy (PDT). nih.gov Future research will focus on creating more sophisticated light-activated systems where the photophysical properties of this compound can be precisely controlled.
Researchers are also exploring the development of pH-responsive systems. By modifying the phthalocyanine structure, it may be possible to create materials that are activated or deactivated in specific pH environments, such as those found in tumor microenvironments. scienceopen.com This would allow for targeted drug delivery and release, minimizing off-target effects.
Temperature-responsive, or thermoresponsive, systems are another exciting avenue. nih.gov Hydrogels containing phthalocyanines that change their properties at specific temperatures could be used for topical drug delivery, releasing the therapeutic agent in response to body temperature. researchgate.net
The table below provides an overview of different stimuli and their potential applications in this compound-based systems.
| Stimulus | Potential Application |
| Light | Photodynamic therapy, Photo-controlled release |
| pH | Targeted drug delivery, Biosensing |
| Temperature | Thermo-responsive drug delivery, Smart coatings |
| Biomolecules | Disease diagnosis, Targeted therapy |
Exploration of New Photophysical Phenomena and Mechanistic Insights
A deeper understanding of the fundamental photophysical properties of this compound is crucial for optimizing its performance in various applications. researchgate.netnih.gov Future research will delve into exploring new photophysical phenomena and gaining more detailed mechanistic insights into its behavior upon light absorption.
One area of focus is the investigation of nonlinear optical (NLO) properties. rsc.org Phthalocyanines are known to exhibit strong NLO responses, which can be harnessed for applications such as optical limiting, protecting sensitive optical equipment and even human eyes from intense laser radiation. rsc.orgresearchgate.net The axial hydroxide ligand in this compound can influence its NLO properties, and further studies will aim to tailor these properties through structural modifications. rsc.org
Researchers are also interested in the aggregation behavior of phthalocyanines and its effect on their photophysical properties. nih.gov Aggregation can significantly alter the absorption and emission characteristics of these molecules, and controlling this phenomenon is key to achieving desired outcomes. nih.gov Understanding the factors that govern aggregation will enable the design of materials with optimized performance.
Furthermore, advanced spectroscopic techniques will be employed to probe the excited-state dynamics of this compound with greater temporal and spatial resolution. This will provide a more complete picture of the processes that occur after light absorption, including energy transfer and charge transfer, which are fundamental to its function in solar cells and photocatalysis. acs.org
The following table highlights some key photophysical properties of gallium phthalocyanine and related compounds.
| Property | Description | Relevance |
| Fluorescence Quantum Yield | The efficiency of light emission through fluorescence. | Important for imaging and sensing applications. |
| Triplet State Lifetime | The duration for which the molecule remains in the excited triplet state. | Crucial for photodynamic therapy and other photochemical processes. |
| Nonlinear Absorption Coefficient | A measure of the material's ability to absorb light more strongly at high intensities. | Key parameter for optical limiting applications. |
| Singlet Oxygen Quantum Yield | The efficiency of generating singlet oxygen upon photoexcitation. | A critical factor for the efficacy of photodynamic therapy. |
Data compiled from various sources. researchgate.netresearchgate.net
Scalable Synthesis and Processing Techniques for Advanced Applications
For this compound to be widely adopted in advanced technologies, the development of scalable and cost-effective synthesis and processing techniques is paramount. Current laboratory-scale synthesis methods often involve complex procedures and expensive starting materials, which hinder their translation to industrial production.
In terms of processing, techniques for creating high-quality thin films and nanostructures are crucial for electronic and optoelectronic applications. bohrium.com Methods such as thermal evaporation and sol-gel techniques are being investigated to produce uniform and well-defined films of this compound. bohrium.comnih.gov The ability to control the morphology and crystal structure of these films is essential for optimizing their performance in devices like solar cells and sensors.
Furthermore, the development of solution-based processing methods is highly desirable as it offers the potential for low-cost, large-area fabrication using techniques like printing and coating. This would open up possibilities for applications such as flexible electronics and large-scale energy conversion devices.
Interdisciplinary Research with Emerging Fields in Materials Science
The future of this compound research lies in its integration with other emerging fields of materials science. This interdisciplinary approach will unlock new possibilities and lead to the development of next-generation materials and technologies.
One such area is nanotechnology. The incorporation of this compound into nanostructures, such as nanoparticles, nanotubes, and nanosheets, can lead to materials with unique properties and functionalities. nih.gov For example, phthalocyanine-based nanomaterials are being explored for their potential in targeted cancer therapy and advanced sensing applications. nih.gov
The intersection with biomaterials science is also a rich area for exploration. By combining this compound with biocompatible polymers and other biomaterials, researchers can develop advanced systems for tissue engineering, regenerative medicine, and biocompatible sensors. mdpi.com
Furthermore, the integration with computational materials science will play a crucial role in accelerating the discovery and design of new gallium phthalocyanine-based materials. Computational modeling can be used to predict the properties of new compounds and guide experimental efforts, saving time and resources.
The synergy with the field of solar energy is already well-established, with phthalocyanines being investigated as sensitizers in dye-sensitized solar cells and as components in perovskite solar cells. nih.govresearchgate.netrsc.org Future research will continue to explore new ways to enhance the efficiency and stability of these solar energy conversion devices.
Q & A
Q. What are the standard synthesis methods for gallium phthalocyanine hydroxide, and how can reproducibility be ensured?
this compound is typically synthesized via electrolysis of gallium hydroxide dissolved in sodium hydroxide solution, as described in gallium extraction protocols . Key parameters include:
- Electrolyte composition : Sodium hydroxide (1–3 M) with dissolved gallium hydroxide.
- Electrode materials : Platinum or tungsten electrodes for efficient deposition .
- Current density : Optimized to avoid side reactions (e.g., oxygen evolution). To ensure reproducibility, document the pH of the solution, temperature (20–25°C), and voltage (1–3 V). Include purity assessments (e.g., UV-Vis spectroscopy for dye content ≥97% ) and cross-reference with X-ray diffraction (XRD) for structural validation .
Q. How should researchers handle this compound to prevent contamination during experiments?
- Sample storage : Keep in inert atmospheres (argon/nitrogen) to avoid oxidation.
- Solution preparation : Use degassed solvents to minimize bubble formation, which can alter electrochemical measurements .
- Cross-contamination : Use separate glassware for gallium compounds and employ inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities (e.g., Na, K, Al) from hydrochemical processing .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
- Spectroscopy : UV-Vis (Q-band absorption ~680 nm) and Fourier-transform infrared (FTIR) for ligand coordination analysis .
- Elemental analysis : Confirm Ga:N ratio (theoretical 1:8 for phthalocyanine macrocycle) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydroxide content .
Advanced Research Questions
Q. How does the electrocatalytic activity of this compound compare to other metal phthalocyanines (e.g., cobalt) in oxygen evolution reactions?
Unlike cobalt phthalocyanines, gallium derivatives often exhibit lower electrocatalytic activity due to weaker interactions between the Ga(III) center and hydroxide ions . Key factors influencing activity include:
- Coordination geometry : Gallium’s tetra- or pentacoordinated structure (axial ligand presence) .
- d-orbital occupancy : Ga(III) lacks d-electrons, limiting redox flexibility compared to Co(II/III) . Methodological optimization : Use cyclic voltammetry (CV) in alkaline media (pH 12–14) to compare charge-transfer kinetics. Reference bare gold electrodes as controls .
Q. What advanced purification techniques are required to achieve high-purity (>99.99%) this compound for optoelectronic studies?
Post-synthesis purification involves:
- Zone refining : Removes metallic impurities (e.g., Zn, Mg) via temperature-gradient-driven segregation .
- Fractional crystallization : Isolate gallium hydroxide from sodium aluminate solutions in the Bayer process .
- Electrowinning : Redissolve gallium hydroxide in caustic solutions (2 kW-hrs/kg energy cost) and deposit pure Ga onto electrodes . Validate purity via ICP-MS and high-performance liquid chromatography (HPLC) .
Q. How can researchers resolve contradictions in reported electrochemical data for this compound?
Discrepancies often arise from variations in:
- Electrode modification : Immobilization methods (e.g., drop-casting vs. electrochemical deposition) affecting surface coverage .
- Electrolyte composition : Ionic strength and counterion effects (e.g., Cl⁻ vs. OH⁻) . Mitigation strategy : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments. For example, standardize electrolyte pH and use rotating disk electrodes (RDEs) to minimize diffusion limitations .
Methodological Considerations
Q. What experimental design principles should guide the optimization of this compound for photocatalytic applications?
Q. How can computational modeling complement experimental studies of this compound’s electronic structure?
- Density functional theory (DFT) : Predict HOMO-LUMO gaps and charge distribution.
- Molecular dynamics (MD) : Simulate ligand-metal interactions in aqueous environments. Validate models with experimental X-ray photoelectron spectroscopy (XPS) data .
Data Reporting Standards
Q. What metadata is critical for publishing reproducible studies on this compound?
- Synthetic protocols : Precise molar ratios, reaction times, and purification steps .
- Electrochemical conditions : Scan rates, reference electrodes, and solution resistances .
- Raw datasets : Provide CV curves, XRD patterns, and spectral baselines as supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
